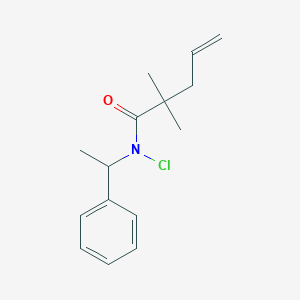
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide is a chemical compound with the molecular formula C15H20ClNO It is known for its unique structure, which includes a chloro group, a phenylethyl group, and a pent-4-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide typically involves the chlorination of 2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide undergoes various types of chemical reactions, including:
Oxidation: The chloro group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the chloro group, yielding the parent amide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the parent amide.
Substitution: Formation of new amide derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the phenylethyl group can enhance binding affinity to specific targets. The compound may modulate biochemical pathways by altering the activity of key enzymes or signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N,N-dimethylacetamide: Similar in structure but lacks the phenylethyl group and pent-4-enamide backbone.
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)acetamide: Similar but with a shorter carbon chain.
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)but-4-enamide: Similar but with a different carbon chain length.
Uniqueness
N-Chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. The presence of both the chloro and phenylethyl groups allows for versatile chemical modifications and interactions with various molecular targets.
Eigenschaften
CAS-Nummer |
647027-80-3 |
|---|---|
Molekularformel |
C15H20ClNO |
Molekulargewicht |
265.78 g/mol |
IUPAC-Name |
N-chloro-2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide |
InChI |
InChI=1S/C15H20ClNO/c1-5-11-15(3,4)14(18)17(16)12(2)13-9-7-6-8-10-13/h5-10,12H,1,11H2,2-4H3 |
InChI-Schlüssel |
AUOIDXJXWOJGKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N(C(=O)C(C)(C)CC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


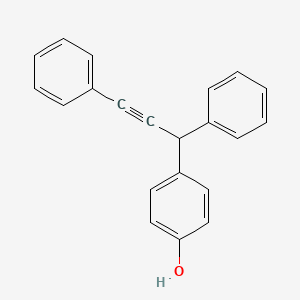
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)
![3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15168474.png)

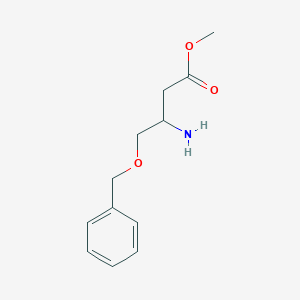
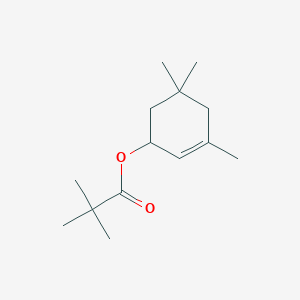
![6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine](/img/structure/B15168489.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B15168500.png)
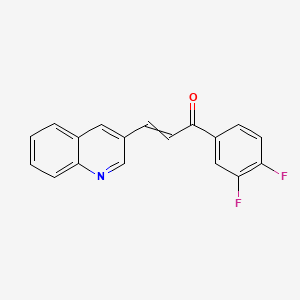
propanedinitrile](/img/structure/B15168519.png)

![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-](/img/structure/B15168543.png)
